molecular formula C13H23N5O5S2 B2521200 N-methyl-N-(2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)methanesulfonamide CAS No. 2034544-11-9

N-methyl-N-(2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)methanesulfonamide

Cat. No.: B2521200
CAS No.: 2034544-11-9
M. Wt: 393.48
InChI Key: JZWQIAUHAJQOKT-UHFFFAOYSA-N
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Description

N-methyl-N-(2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)methanesulfonamide is a useful research compound. Its molecular formula is C13H23N5O5S2 and its molecular weight is 393.48. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound’s structure suggests it may interact with a variety of proteins or enzymes, but without specific experimental data, it’s difficult to identify the exact targets .

Mode of Action

Based on its structure, it may interact with its targets through hydrogen bonding or other non-covalent interactions .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the complexity of biological systems, it’s likely that this compound could influence multiple pathways, either directly or indirectly .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or how much of the compound is able to reach its target in the body .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects could include changes in cell signaling, gene expression, or other cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets. The specific environmental factors influencing the action of this compound are currently unknown .

Properties

IUPAC Name

N-methyl-N-[2-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-2-oxoethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O5S2/c1-15-10-12(9-14-15)25(22,23)18-6-4-5-17(7-8-18)13(19)11-16(2)24(3,20)21/h9-10H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWQIAUHAJQOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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